6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
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Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has shown potential in scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Amination: The carbazole derivative undergoes amination to introduce the amine group at the 1-position.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-one derivatives, while substitution reactions can produce various N-substituted carbazole derivatives.
Scientific Research Applications
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with molecular targets and pathways. For instance, it has been shown to induce the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, thereby suppressing their viability . This indicates its potential role in modulating the Hippo signaling pathway, which is crucial for cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound is structurally similar but lacks the amine group.
N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This derivative has additional methoxy groups and has shown potential in cancer research.
Uniqueness
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the amine group and its hydrochloride salt form
Properties
CAS No. |
206128-58-7 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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